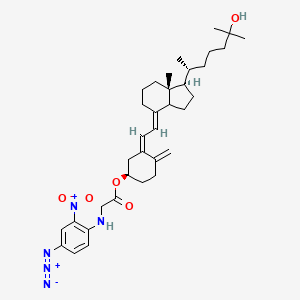![molecular formula C7H5N3O4 B561150 7-Nitro-1H-benzo[d]imidazole-2,5-diol CAS No. 101084-01-9](/img/structure/B561150.png)
7-Nitro-1H-benzo[d]imidazole-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-1H-benzo[d]imidazole-2,5-diol is a heterocyclic compound with the molecular formula C7H5N3O4 and a molecular weight of 195.134 g/mol. This compound is part of the benzimidazole family, known for their wide range of biological activities and applications in various fields such as pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-benzo[d]imidazole-2,5-diol typically involves nitration reactions. One common method is the nitration of 5,6-di- and 4,5,6-trinitro-2,3-dihydro-1H-benzimidazol-2-ones using concentrated nitric acid in acetic anhydride . Another method involves the nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with potassium nitrate (KNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to improve the sustainability and efficiency of the synthesis process. For instance, microwave-induced synthesis in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system has been explored for related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
7-Nitro-1H-benzo[d]imidazole-2,5-diol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and acetic anhydride.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as amines or alcohols, under basic or acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Derivatives with different functional groups replacing the nitro or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
7-Nitro-1H-benzo[d]imidazole-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Nitro-1H-benzo[d]imidazole-2,5-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,5,6-Trinitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
Uniqueness
7-Nitro-1H-benzo[d]imidazole-2,5-diol is unique due to the presence of both hydroxyl and nitro groups on the benzimidazole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitrobenzimidazol-2-one derivatives .
Eigenschaften
CAS-Nummer |
101084-01-9 |
|---|---|
Molekularformel |
C7H5N3O4 |
Molekulargewicht |
195.134 |
IUPAC-Name |
6-hydroxy-4-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-3-1-4-6(9-7(12)8-4)5(2-3)10(13)14/h1-2,11H,(H2,8,9,12) |
InChI-Schlüssel |
INROYKIRWKDDOM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)O |
Synonyme |
2,5-Benzimidazolediol,7-nitro-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE](/img/structure/B561089.png)
